3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core. This core is substituted with a (Z)-configured thiazolidinone moiety at position 3, a 3,5-dimethylpiperidinyl group at position 2, and a methyl group at position 5. The thiazolidinone substituent includes a butan-2-yl chain and a thioxo group, contributing to its unique electronic and steric properties.
Properties
Molecular Formula |
C24H30N4O2S2 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H30N4O2S2/c1-6-17(5)28-23(30)19(32-24(28)31)10-18-21(26-11-15(3)9-16(4)12-26)25-20-8-7-14(2)13-27(20)22(18)29/h7-8,10,13,15-17H,6,9,11-12H2,1-5H3/b19-10- |
InChI Key |
NDHGMDHSANDEMQ-GRSHGNNSSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CC(CC(C4)C)C)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CC(CC(C4)C)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the pyridopyrimidinone core is formed via a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiazolidinone or piperidine rings.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The thiazolidinone ring, for example, is known to inhibit certain enzymes, while the piperidine ring can interact with neurotransmitter receptors.
Comparison with Similar Compounds
Key Observations :
- The (Z)-thiazolidinone moiety is conserved in analogues with reported anticancer activity, suggesting a role in binding to enzymatic active sites (e.g., histone deacetylases (HDACs)) .
Functional Similarity and Bioactivity Clustering
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening data) reveals that pyrido[1,2-a]pyrimidin-4-one derivatives cluster based on substituent-driven modes of action:
- Thiazolidinone-containing derivatives (including the target compound) show strong correlations with HDAC inhibition and antiproliferative activity, akin to SAHA (vorinostat), a known HDAC inhibitor (~70% similarity in Tanimoto indexing) .
- Piperazine/benzodioxol-substituted derivatives cluster with antimicrobial agents, likely due to interactions with bacterial topoisomerases .
Pharmacological and Computational Comparisons
Molecular Docking and Affinity
Docking studies using structural motif classes (Murcko scaffolds) highlight:
- The thioxo group in the target compound’s thiazolidinone moiety forms critical hydrogen bonds with HDAC8’s catalytic zinc ion, mirroring interactions observed with SAHA .
- 3,5-Dimethylpiperidin-1-yl substituents introduce steric bulk, reducing affinity for narrow active sites (e.g., bacterial enzymes) but improving selectivity for human targets .
Table 2 : Docking Affinity (kcal/mol) for Selected Analogues vs. HDAC8 (PDB: 1T69)
Chemical Space and Similarity Metrics
Tanimoto and Dice similarity indices (Morgan fingerprints) quantify structural relationships:
High similarity (>0.8) between thiazolidinone-containing analogues supports conserved bioactivity, while low scores (<0.5) with benzodioxol derivatives reflect divergent pharmacology .
Biological Activity
The compound 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by a unique structural framework that combines various functional groups and heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 432.6 g/mol. Its synthesis typically involves multi-component reactions (MCRs), which are efficient methods for constructing complex molecules. Key reagents include butan-2-yl bromide, 2-methoxyethylamine, and sulfur-containing compounds, often under controlled temperatures and using organic solvents .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 fold. The most potent derivatives had minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Research indicates that thiazolidine derivatives can inhibit cancer cell proliferation effectively. For example, certain thiazole-integrated analogues exhibited significant cytotoxic effects on cancer cell lines such as HT29 and Jurkat cells. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring are crucial for enhancing cytotoxic activity .
Study 1: Anticonvulsant Activity
A study focusing on thiazole-bearing molecules found that certain analogues displayed notable anticonvulsant properties. For instance, one compound achieved complete protection in models of tonic-clonic seizures, indicating a promising therapeutic profile for neurological disorders .
Study 2: Cytotoxicity Evaluation
In another investigation, various thiazolidine derivatives were synthesized and tested for their antiproliferative effects. Compounds demonstrated IC50 values lower than those of established anticancer drugs like doxorubicin, highlighting their potential as effective anticancer agents .
Data Tables
| Biological Activity | MIC (mg/mL) | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| Antibacterial | 0.004 - 0.03 | N/A | E. cloacae |
| Antifungal | 0.004 - 0.06 | N/A | T. viride |
| Anticancer | N/A | < 10 | HT29 & Jurkat |
| Anticonvulsant | N/A | N/A | Seizure Models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
